Cangrelor is a potent, intravenous, direct-acting P2Y12 antagonist. [] It is classified as an adenosine triphosphate (ATP) analog. [] In scientific research, cangrelor serves as a valuable tool for studying platelet function and the role of the P2Y12 receptor in thrombosis. [] It is particularly useful due to its rapid onset and quickly reversible action, allowing for precise control of platelet inhibition in experimental settings. []
Cangrelor acts as a potent, intravenous, direct-acting P2Y12 antagonist. [] It selectively and reversibly binds to the P2Y12 receptor on the platelet surface. [] This binding prevents adenosine diphosphate (ADP) from activating the receptor, thereby inhibiting platelet activation and aggregation. [, ] This rapid and reversible mechanism of action makes cangrelor a valuable tool for studying platelet function and thrombosis in both in vitro and in vivo settings. []
Investigating Platelet Reactivity in Different Patient Populations: Cangrelor allows researchers to study platelet reactivity in various clinical settings, such as patients with acute coronary syndrome, [, ] those undergoing percutaneous coronary intervention, [, , , ] and those with mechanical circulatory support. [, , ] By using cangrelor, researchers can assess the effectiveness of P2Y12 inhibition in these populations and identify potential differences in platelet reactivity.
Evaluating Transition Strategies to Oral P2Y12 Inhibitors: Cangrelor's rapid reversibility makes it a valuable tool for evaluating transition strategies from intravenous to oral P2Y12 inhibitors. [, , , ] Studies have used cangrelor to determine the optimal timing for administering oral agents, like clopidogrel, prasugrel, and ticagrelor, to minimize the risk of platelet function recovery and thrombotic complications. [, , ]
Studying Drug Interactions: Cangrelor has been used to investigate potential drug interactions between itself and other antiplatelet agents, particularly thienopyridines like clopidogrel and prasugrel. [, , , ] These studies have demonstrated that cangrelor can inhibit the binding of thienopyridine metabolites to the P2Y12 receptor, highlighting the need for careful timing of drug administration during transitions. [, , ]
Investigating Platelet Function in Hypothermic Conditions: Research has explored the use of cangrelor in hypothermic cardiac arrest survivors. [] This is important because hypothermia can affect platelet function and response to antiplatelet agents. Cangrelor's rapid onset and reversibility allow for precise control of platelet inhibition in this challenging clinical setting.
Exploring Applications in Neurovascular Interventions: Preliminary research suggests potential applications for cangrelor in neurovascular interventions, particularly during stent placement for acute ischemic stroke or intracranial aneurysms. [, , , ] These studies are still in early stages, but they highlight the potential for cangrelor to provide rapid and reversible platelet inhibition in this critical field.
Optimizing Dosing and Monitoring Strategies: Further research is needed to establish optimal dosing and monitoring strategies for cangrelor in different clinical settings. [, ] This includes exploring the use of platelet function testing to guide dose adjustments and personalize therapy. []
Investigating the Role of Cangrelor in Specific Patient Populations: Research should focus on evaluating the efficacy and safety of cangrelor in specific patient populations, such as those with high bleeding risk, [] those with renal or hepatic impairment, [] and pediatric patients with congenital heart disease. []
Expanding Applications in Neurovascular Interventions: Further research is needed to assess the full potential of cangrelor in neurovascular interventions. [, , ] This includes conducting larger, prospective studies to evaluate its efficacy and safety in preventing thromboembolic complications during stent placement for stroke or aneurysms.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: